molecular formula C14H12N2O3S B5761101 N-(2-Methylsulfanylphenyl)-4-nitro-benzamide CAS No. 5922-42-9

N-(2-Methylsulfanylphenyl)-4-nitro-benzamide

Cat. No.: B5761101
CAS No.: 5922-42-9
M. Wt: 288.32 g/mol
InChI Key: IZKKOBYVBDQOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylsulfanylphenyl)-4-nitro-benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-methylsulfanylphenyl group and a 4-nitro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylsulfanylphenyl)-4-nitro-benzamide typically involves a multi-step process:

    Nitration: The starting material, 4-nitrobenzoic acid, undergoes nitration to introduce the nitro group at the para position.

    Amidation: The nitrated product is then subjected to amidation with 2-methylsulfanyl aniline to form the desired benzamide.

The reaction conditions for these steps often involve the use of strong acids for nitration and coupling agents such as carbodiimides for amidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylsulfanylphenyl)-4-nitro-benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: The major product is N-(2-Methylsulfonylphenyl)-4-nitro-benzamide.

    Reduction: The major product is N-(2-Methylsulfanylphenyl)-4-amino-benzamide.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

N-(2-Methylsulfanylphenyl)-4-nitro-benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial or anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of N-(2-Methylsulfanylphenyl)-4-nitro-benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and methylsulfanyl groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylsulfonylphenyl)-4-nitro-benzamide: This compound has a sulfonyl group instead of a sulfanyl group, which can affect its chemical reactivity and biological activity.

    N-(2-Methylsulfanylphenyl)-4-amino-benzamide: This compound has an amino group instead of a nitro group, which can significantly alter its pharmacological properties.

Uniqueness

N-(2-Methylsulfanylphenyl)-4-nitro-benzamide is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups can be strategically modified to enhance the compound’s desired characteristics for specific applications.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-20-13-5-3-2-4-12(13)15-14(17)10-6-8-11(9-7-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKKOBYVBDQOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358098
Record name N-(2-METHYLSULFANYLPHENYL)-4-NITRO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5922-42-9
Record name N-(2-METHYLSULFANYLPHENYL)-4-NITRO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methylsulfanylphenyl)-4-nitro-benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methylsulfanylphenyl)-4-nitro-benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-Methylsulfanylphenyl)-4-nitro-benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-Methylsulfanylphenyl)-4-nitro-benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-Methylsulfanylphenyl)-4-nitro-benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-Methylsulfanylphenyl)-4-nitro-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.